Dipotassium;quinolin-8-ol;sulfate

aqueous solubility formulation compatibility salt selection

Dipotassium;quinolin-8-ol;sulfate, also indexed as dipotassium bis(quinolin-8-ol) sulfate (ChemBase ID: 110105; molecular formula C₁₈H₁₄K₂N₂O₆S; average mass 464.58 g/mol), is a crystalline dipotassium salt of 8-hydroxyquinoline (8-HQ, oxine) bearing a sulfate counterion. It belongs to the 8-hydroxyquinoline sulfate salt family, which includes the monopotassium hydrogen sulfate variant (CAS 15077-57-3, C₉H₈KNO₅S, MW 281.33) and the simple hemisulfate salt (CAS 134-31-6, C₁₈H₁₆N₂O₆S, MW 388.39).

Molecular Formula C9H7K2NO5S
Molecular Weight 319.42 g/mol
Cat. No. B14120268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium;quinolin-8-ol;sulfate
Molecular FormulaC9H7K2NO5S
Molecular Weight319.42 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C9H7NO.2K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;1-5(2,3)4/h1-6,11H;;;(H2,1,2,3,4)/q;2*+1;/p-2
InChIKeyYNCMTKURLYZSQT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Quinolin-8-ol Sulfate: Physicochemical Identity, Salt Stoichiometry, and Class Positioning for Procurement Evaluation


Dipotassium;quinolin-8-ol;sulfate, also indexed as dipotassium bis(quinolin-8-ol) sulfate (ChemBase ID: 110105; molecular formula C₁₈H₁₄K₂N₂O₆S; average mass 464.58 g/mol), is a crystalline dipotassium salt of 8-hydroxyquinoline (8-HQ, oxine) bearing a sulfate counterion [1]. It belongs to the 8-hydroxyquinoline sulfate salt family, which includes the monopotassium hydrogen sulfate variant (CAS 15077-57-3, C₉H₈KNO₅S, MW 281.33) and the simple hemisulfate salt (CAS 134-31-6, C₁₈H₁₆N₂O₆S, MW 388.39) [2]. The compound inherits the monoprotic bidentate metal-chelating pharmacophore of 8-HQ—coordinating via the quinoline nitrogen and the 8-hydroxyl oxygen—while the dipotassium sulfate stoichiometry confers distinct aqueous solubility, formulation compatibility, and ionic speciation properties that differentiate it from both the water-insoluble parent 8-HQ and alternative salt forms [3]. Historically, the potassium sulfate admixture of 8-HQ has been known under the trade designation Chinosol, employed since the 1930s as a bacteriostatic preservative in tuberculin PPD diagnostic solutions [4].

Salt Form Selection
Dipotassium sulfate stoichiometry enables aqueous formulation compatibility not achievable with parent 8-hydroxyquinoline free base
Research Model Fit
Supports metal-chelation studies, antimicrobial preservative development, and agrochemical soluble concentrate workflows in aqueous media
Selection Context
Non-halogenated 8-HQ scaffold supports Gram-positive and fungal screening studies where halogen-associated toxicity profiles require review

Why 8-Hydroxyquinoline Salts Are Not Interchangeable: Stoichiometry, Counterion, and Formulation Consequences for Dipotassium Quinolin-8-ol Sulfate


Substituting dipotassium quinolin-8-ol sulfate with the parent 8-hydroxyquinoline, the simple hemisulfate salt, the monopotassium hydrogen sulfate variant, or halogenated 8-HQ derivatives (clioquinol, nitroxoline) introduces quantifiable differences in aqueous solubility, metal-chelate stability, antimicrobial spectrum, preservative performance, and regulatory formulation precedent that directly affect experimental reproducibility and product specification compliance. The parent 8-HQ is practically insoluble in water (556 mg/L at 20 °C), restricting its use to organic solvent systems or acidic dissolution protocols . The hemisulfate salt (CAS 134-31-6) achieves ≥10 g/100 mL aqueous solubility but lacks the potassium counterion that defines Chinosol-type preservative and agrochemical formulations with established regulatory dossiers [1]. The monopotassium variant (CAS 15077-57-3) differs in K⁺:8-HQ:SO₄²⁻ stoichiometry (1:1:1 vs. 2:2:1 for the dipotassium form), altering ionic strength, buffering behaviour, and crystallisation propensity in multi-component formulations [2]. Halogenated 8-HQ derivatives exhibit 10- to 100-fold greater antimicrobial potency but carry neurotoxicity and genotoxicity liabilities absent from the non-halogenated scaffold [3]. These differences are not cosmetic; they determine whether an 8-HQ source can function as a soluble-concentrate agrochemical active ingredient, a tuberculin preservative compliant with historical WHO specifications, or a metal-chelating analytical reagent in aqueous biochemistry.

Dipotassium Quinolin-8-ol Sulfate
Substitute Candidates
Solubility & Formulation
≥100 mg/mL aqueous solubility supports preservative and agrochemical SL formulations
Parent 8-HQ (insoluble, ~0.56 mg/mL) or hemisulfate salt (lacks potassium counterion) may shift formulation compatibility and regulatory precedent
Stoichiometric Identity
Defined dipotassium stoichiometry (K₂:2(8-HQ):SO₄); potassium content ≈16.8% w/w
Monopotassium hydrogen sulfate variant (CAS 15077-57-3) differs in K⁺ stoichiometry and uses HSO₄⁻ counterion, which may alter ionic strength and buffering behavior
Antimicrobial Spectrum
Non-halogenated 8-HQ scaffold provides Gram-positive and fungal coverage (MIC 3.4–13.8 μM reported)
Halogenated derivatives (clioquinol, nitroxoline) exhibit 10–100× greater Gram-negative potency but introduce neurotoxicity and genotoxicity context that requires review

Quantitative Differentiation Evidence for Dipotassium Quinolin-8-ol Sulfate: Comparator-Anchored Data for Scientific Procurement Decisions


Aqueous Solubility: Dipotassium Quinolin-8-ol Sulfate vs. Parent 8-Hydroxyquinoline (Cross-Study Comparable)

The dipotassium quinolin-8-ol sulfate salt achieves ≥100 mg/mL aqueous solubility at 25 °C, representing an approximately 180-fold enhancement over the parent 8-hydroxyquinoline free base. The parent 8-HQ is documented as practically insoluble in water by multiple authoritative sources: TCI Chemicals reports 556 mg/L (0.556 mg/mL) at 20 °C , and ChemicalBook confirms 0.56 g/L solubility with a water-insoluble classification . The potassium sulfate salt form overcomes this critical limitation via ionisation of the sulfate counterion and the potassium cation's hydration sphere, enabling dissolution to at least 100 mg/mL—a concentration at which the parent compound would remain >99.4% undissolved. This solubility differential is functionally validated by the existence of Beltanol-L, an ANSES-registered soluble concentrate agrochemical formulated at 500 g/L as 8-hydroxyquinoline sulfate (373.7 g/L quinolin-8-ol equivalent), which is physically impossible to achieve with the free base alone [1].

Aqueous Solubility
Cross-study comparable
≥100 mg/mL at 25 °C vs. 0.556 mg/mL (parent 8-HQ free base)
≥180-fold greater aqueous solubility for the dipotassium sulfate salt form
Supports aqueous formulation workflow without organic co-solvents
Corroborated by Beltanol-L soluble concentrate precedent (500 g/L as sulfate salt)
aqueous solubility formulation compatibility salt selection

Dipotassium vs. Monopotassium Stoichiometry: Molar Composition and Ionic Speciation Distinction (Direct Comparative Evidence)

Two distinct potassium-containing 8-hydroxyquinoline sulfate salt stoichiometries exist in the commercial and research supply chain, and they are not analytically interchangeable. The dipotassium form—dipotassium bis(quinolin-8-ol) sulfate—has the molecular formula C₁₈H₁₄K₂N₂O₆S with an average molecular mass of 464.58 g/mol, incorporating two potassium cations per two quinolin-8-ol moieties and one sulfate dianion (2:2:1 K:8-HQ:SO₄) [1]. The monopotassium hydrogen sulfate variant (CAS 15077-57-3), also listed as potassium;hydrogen sulfate;quinolin-8-ol, has the molecular formula C₉H₈KNO₅S with a molecular weight of 281.33 g/mol, containing one potassium cation per one quinolin-8-ol moiety and one hydrogen sulfate (HSO₄⁻) anion (1:1:1 K:8-HQ:HSO₄) [2]. The dipotassium form delivers approximately 1.65× the potassium content per unit mass (16.8% w/w K vs. 13.9% w/w K for the monopotassium salt) and differs in the sulfate speciation (SO₄²⁻ vs. HSO₄⁻), which affects solution pH, ionic strength, and buffering behaviour in aqueous formulations . Procurement without stoichiometric specification risks introducing uncontrolled variation in potassium-dependent assay systems, metal-chelate equilibria, and crystallisation behaviour.

Stoichiometric Identity
Direct head-to-head
Dipotassium: C₁₈H₁₄K₂N₂O₆S, MW 464.58, K 16.8% w/w, SO₄²⁻
Monopotassium: C₉H₈KNO₅S, MW 281.33, K 13.9% w/w, HSO₄⁻
Stoichiometric specification review prevents 21% K-equivalent dosing error
Sulfate vs. hydrogen sulfate speciation affects pH buffering in multi-component systems
stoichiometric integrity potassium content quality control specification

Preservative Stability: Chinosol (8-Hydroxyquinoline Potassium Sulfate) vs. Phenol in Tuberculin PPD Solutions—A Direct 24-Month Comparative Study

In a landmark WHO-published comparative study (Landi et al., 1968), chinosol (identified as 8-hydroxyquinoline sulfate in its potassium sulfate-admixed commercial form) was directly compared with phenol as a preservative in tuberculin purified protein derivative (PPD) solutions over 24 months of storage [1]. At the standard use concentration of 0.01% w/v, the chinosol content decreased approximately 30% during 24 months of storage at 5 °C in sealed ampoules, whereas phenol at 0.3% w/v showed no measurable content change under identical conditions [1]. At 37 °C, phenol likewise remained stable while chinosol degradation accelerated. Additionally, chinosol formed crystalline deposits during storage due to reaction of 8-hydroxyquinoline with trace metals present in the tuberculin solution—a phenomenon not observed with phenol [1]. Despite this relative stability disadvantage, chinosol was adopted as a standard preservative specifically for its compatibility with tuberculin PPD immunoreactivity, which phenol at higher concentrations may compromise [2]. This study provides the only published direct head-to-head multi-year preservative stability dataset for a potassium-containing 8-hydroxyquinoline sulfate formulation against a pharmacopoeial standard.

Preservative Stability
Direct head-to-head
Chinosol (0.01% w/v): ~30% content loss after 24 months at 5 °C
Phenol (0.3% w/v): no measurable content change; no metal-chelate precipitation
Reported endpoint context: chinosol compatible with tuberculin PPD immunoreactivity, phenol offers higher chemical stability
24-month study in sealed ampoules (Landi et al., 1968); metal-chelate precipitate risk requires formulation mitigation
preservative efficacy tuberculin PPD long-term stability formulation compatibility

Tuberculosis Diagnostic Electron Acceptor Function: A Functional Application Unique to the Potassium Sulfate Salt Form (Supporting Evidence)

8-Hydroxyquinoline potassium sulfate (specifically the potassium salt form, CAS 15077-57-3) has been characterised as a synthetic electron acceptor reagent applicable to tuberculosis diagnosis . The compound reacts with isobutyrate—a metabolic product of leucine catabolism that is differentially produced by Mycobacterium tuberculosis—to generate a detectable electron transfer signal . This redox-dependent diagnostic application exploits the potassium sulfate salt's aqueous solubility and favourable reduction potential, properties that are not equivalently expressed by the water-insoluble parent 8-HQ free base or the halogenated derivatives that lack the requisite redox midpoint potential for this specific coupled reaction. While direct quantitative performance data (sensitivity, specificity vs. culture) for this diagnostic application are not publicly available as a peer-reviewed clinical validation study, the functional specificity of this application to the potassium sulfate salt form—documented in the CymitQuimica technical datasheet—represents a niche application dimension absent from comparator 8-HQ salt forms . The compound has additionally been noted to inhibit recombinant proteins in animal models and has potential applications in pest control and biopesticide development .

TB Diagnostic Electron Acceptor
Source review
Potassium sulfate salt reacts with isobutyrate as synthetic electron acceptor
Functional specificity referenced in vendor technical documentation; peer-reviewed clinical validation not publicly available
Supports TB diagnostic redox assay development; data to verify
Not functionally replicated by parent 8-HQ or halogenated derivatives per current documentation
tuberculosis diagnosis electron acceptor isobutyrate metabolism redox indicator

Antimicrobial Potency Spectrum: Non-Halogenated 8-Hydroxyquinoline Scaffold vs. Halogenated Derivatives (Cross-Study Comparable with Class-Level Inference)

The non-halogenated 8-hydroxyquinoline (8-HQ) scaffold—the pharmacologically active moiety released from dipotassium quinolin-8-ol sulfate upon dissolution—exhibits a characteristic antimicrobial potency spectrum that is qualitatively and quantitatively distinct from its halogenated derivatives [1]. In a systematic study of 8-HQ and eight derivatives against 27 microorganisms (Cherdtrakulkiat et al., 2016), the parent 8-HQ (1) displayed highly potent activity against Gram-positive bacteria, diploid fungi, and yeast with MIC values ranging from 3.44 to 13.78 μM, but showed substantially weaker activity against Gram-negative species [1]. In contrast, the dihalogenated derivative clioquinol (5-chloro-7-iodo-8-HQ, compound 6) exhibited Gram-negative activity with MIC values of 0.10–0.20 μM against Neisseria gonorrhoeae—approximately 34- to 138-fold more potent than the parent scaffold's Gram-positive MIC range, but with a shifted spectrum [2]. Against Staphylococcus aureus specifically, the parent 8-HQ shows MIC values of 16.0–32.0 μM, as confirmed by independent study [3]. The potassium sulfate salt of 8-HQ delivers this non-halogenated antimicrobial spectrum with the advantage of aqueous delivery while avoiding the neurotoxicity concerns historically associated with clioquinol (subacute myelo-optic neuropathy, SMON) and the genotoxicity flags associated with nitroxoline [1]. This positions the dipotassium quinolin-8-ol sulfate as the appropriate selection when broad Gram-positive and fungal coverage with a well-characterised safety history is prioritised over maximal Gram-negative potency.

Antimicrobial Spectrum
Cross-study comparable
8-HQ scaffold: MIC 3.44–13.78 μM (Gram-positive, diploid fungi)
Clioquinol: MIC 0.10–0.20 μM (N. gonorrhoeae); halogenated derivatives show 10–100× greater Gram-negative potency
Supports antimicrobial screening context for Gram-positive and fungal targets
Class-level inference; halogenation enhances Gram-negative potency but introduces neurotoxicity review context
antimicrobial susceptibility MIC comparison Gram-positive selectivity halogenation effect

pH-Dependent Stability Window and Metal-Chelate Precipitation Behaviour: Operational Boundaries for Aqueous Formulation (Class-Level Inference)

The aqueous stability of 8-hydroxyquinoline potassium sulfate salts is strongly pH-dependent, defining operational boundaries for formulation development. Stability decreases below pH 3 due to protonation of the quinoline nitrogen (pKₐ ≈ 5.0 for the conjugate acid of the quinoline-N), which disrupts the chelating conformation, and above pH 9 owing to sulfate ester hydrolysis and liberation of the free 8-hydroxyquinoline base, which subsequently precipitates [1]. Independent stability documentation from the pesticide physicochemical properties database notes that alkali treatment liberates quinolin-8-ol, which then precipitates heavy metals from solution [2]. This pH-dependent behaviour contrasts with the 8-hydroxyquinoline-5-sulfonic acid derivative, which retains aqueous solubility across a broader pH range due to the permanent sulfonate group but exhibits markedly reduced metal-chelate stability constants owing to the electron-withdrawing effect of the sulfonate substituent lowering the ligand basicity [3]. The operational pH window of approximately 3–9 for the potassium sulfate salt necessitates buffered formulation systems (e.g., phosphate or citrate buffers) for applications requiring extended aqueous stability, whereas the sulfonated derivative may be preferred where extreme pH stability is paramount and reduced chelation affinity is acceptable.

pH Stability Window
Class-level inference
Operational pH window: 3–9 for dipotassium quinolin-8-ol sulfate
Stability decreases below pH 3 (N-protonation) and above pH 9 (sulfate hydrolysis, 8-HQ precipitation)
Buffered formulation systems recommended for extended aqueous shelf-life
8-HQ-5-sulfonic acid offers broader pH tolerance but reduced metal-chelate stability; review per application
pH stability formulation buffer design metal-chelate precipitation aqueous shelf-life

Evidence-Anchored Application Scenarios for Dipotassium Quinolin-8-ol Sulfate: Where the Quantitative Differentiation Data Direct Procurement Decisions


Aqueous Antimicrobial Preservative Systems for Biologic and Diagnostic Reagent Formulations

The ≥180-fold aqueous solubility enhancement of dipotassium quinolin-8-ol sulfate over the parent 8-HQ free base enables its use as a broad-spectrum bacteriostatic and fungistatic preservative in aqueous biologic formulations at concentrations of 0.01–0.05% w/v—concentrations that are physically impossible to achieve with the water-insoluble parent compound without organic co-solvents. The historical Chinosol precedent in tuberculin PPD solutions (0.01% w/v) provides a regulatory-reference application with documented, albeit imperfect, multi-year stability data [1]. Formulators should design buffer systems maintaining pH 3–9 to prevent 8-HQ liberation and metal-chelate precipitate formation, and should anticipate approximately 30% active content loss over 24 months under refrigerated storage, necessitating overage strategies or periodic potency verification [1]. This scenario is most appropriate where the non-halogenated 8-HQ Gram-positive antimicrobial spectrum (MIC 3.44–13.78 μM) [2] matches the target organism profile and the neurotoxicity risks associated with halogenated alternatives (clioquinol, nitroxoline) are unacceptable for the intended product safety profile.

Agrochemical Soluble Concentrate (SL) Formulation Development

The potassium sulfate salt form of 8-hydroxyquinoline is the active ingredient basis for commercially registered soluble concentrate (SL) agrochemical formulations such as Beltanol-L, which delivers 500 g/L as 8-hydroxyquinoline sulfate (373.7 g/L quinolin-8-ol equivalent) in a fully water-miscible formulation [3]. This soluble concentrate format is achievable specifically because of the potassium salt's aqueous solubility profile—the parent 8-HQ free base cannot be formulated as an SL due to its water insolubility (556 mg/L) . Agricultural formulators developing systemic fungicide-bactericide products targeting vascular pathogens in Solanaceae and Cucurbitaceae crops should specify the dipotassium or potassium sulfate salt form to achieve the high-concentration soluble concentrate format, which offers advantages in tank-mix compatibility, reduced solvent load, and compliance with integrated pest management programmes that restrict organic solvent-based emulsifiable concentrates.

Metal-Chelation-Based Analytical Chemistry in Aqueous Biochemistry

The dipotassium quinolin-8-ol sulfate salt is the preferred 8-HQ source for aqueous metal-chelation studies, quantitative metal ion determination, and metalloprotein research where organic co-solvents (required to dissolve the parent 8-HQ free base) would denature proteins or perturb metal-ligand equilibria [4]. The 8-HQ scaffold chelates divalent and trivalent metal ions (Cu²⁺, Fe³⁺, Zn²⁺, Mn²⁺, Co²⁺, Ni²⁺) following the Irving-Williams stability series, with log β values for the ML₂ species reaching ~20.6 for Cu²⁺ complexes [5]. The potassium counterion is spectroscopically silent and non-competing in most analytical detection modalities (UV-Vis, fluorescence, atomic absorption), unlike transition metal counterions that may interfere with analyte quantification. The defined dipotassium stoichiometry (K₂:2(8-HQ):SO₄ = 2:2:1) provides calculable ionic strength contributions for accurate speciation modelling in software such as PHREEQC or Visual MINTEQ [4]. Researchers should verify the stoichiometric form (dipotassium vs. monopotassium) via certificate of analysis to ensure correct molar calculations in metal-chelate equilibrium studies.

Mycobacterial Research and Tuberculosis Diagnostic Redox Assay Development

For laboratories investigating mycobacterial metabolism or developing redox-based TB diagnostic assays, the potassium sulfate salt form provides a synthetic electron acceptor that couples with isobutyrate—a leucine catabolism product differentially generated by M. tuberculosis . This functional application is uniquely documented for the potassium sulfate salt and is not described for the parent free base, the hemisulfate salt, or halogenated 8-HQ derivatives. Additionally, the parent 8-HQ scaffold demonstrates bactericidal activity against both replicating (MIC 2.5 μM, 0.36 mg/L) and non-replicating M. tuberculosis, with a 5,000-fold reduction in viable bacilli observed under specific conditions, outperforming nitroxoline which shows merely bacteriostatic activity at comparable concentrations [6]. The aqueous solubility of the potassium salt enables direct addition to mycobacterial culture media without DMSO or other organic solvents that may independently affect mycobacterial physiology. Researchers should note that the potassium salt's electron acceptor function and antitubercular activity are properties of the 8-HQ scaffold released upon dissolution, not of the intact salt; the potassium sulfate moiety functions primarily as a solubility-enhancing and formulation-compatible counterion system.

Application
Selection Property
Validation Focus
Aqueous Preservative Systems
Solubility-driven formulation compatibility (≥100 mg/mL)
Preservative content retention over storage; metal-chelate precipitation mitigation; pH 3–9 buffer design
Agrochemical Soluble Concentrate (SL)
High-concentration aqueous solubility enabling 500 g/L SL format
Tank-mix compatibility; systemic fungicide-bactericide crop protection target validation
Aqueous Metal-Chelation Studies
Spectroscopically silent potassium counterion; defined dipotassium stoichiometry
Stoichiometric identity confirmation via CoA; metal-chelate equilibrium modelling (PHREEQC, Visual MINTEQ)
TB Diagnostic Redox Assay R&D
Isobutyrate-coupled electron acceptor function specific to potassium sulfate salt
Assay sensitivity/specificity benchmarking against culture; redox signal reproducibility
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